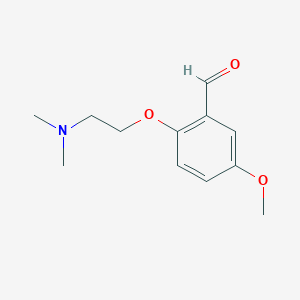

5-Chloro-4-(trifluoromethyl)pyridin-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Chloro-4-(trifluoromethyl)pyridin-3-amine is a chemical compound with the molecular formula C6H4ClF3N2 It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 5-position and a trifluoromethyl group at the 4-position

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 5-Chlor-4-(Trifluormethyl)pyridin-3-amin beinhaltet typischerweise die folgenden Schritte:

Ausgangsmaterial: Die Synthese beginnt oft mit 3-Aminopyridin.

Trifluormethylierung: Die Trifluormethylgruppe wird unter geeigneten Bedingungen mit Reagenzien wie Trifluormethyliodid (CF3I) oder Trifluormethylsulfonsäure (CF3SO3H) eingeführt.

Industrielle Produktionsverfahren

In einem industriellen Umfeld kann die Produktion von 5-Chlor-4-(Trifluormethyl)pyridin-3-amin kontinuierliche Verfahren umfassen, um die Effizienz und Ausbeute zu verbessern. Katalysatoren und optimierte Reaktionsbedingungen werden eingesetzt, um eine hohe Reinheit und minimale Nebenprodukte zu gewährleisten.

Analyse Chemischer Reaktionen

Reaktionstypen

Substitutionsreaktionen: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, bei denen das Chloratom durch andere Nukleophile ersetzt wird.

Oxidation und Reduktion: Es kann an Oxidations- und Reduktionsreaktionen teilnehmen, die den Oxidationszustand der Stickstoff- oder Kohlenstoffatome verändern.

Kopplungsreaktionen: Die Verbindung kann an Kopplungsreaktionen beteiligt sein, die komplexere Moleküle bilden.

Häufige Reagenzien und Bedingungen

Nukleophile: Natriumazid (NaN3), Kaliumcyanid (KCN) und Amine.

Oxidationsmittel: Kaliumpermanganat (KMnO4), Wasserstoffperoxid (H2O2).

Reduktionsmittel: Lithiumaluminiumhydrid (LiAlH4), Natriumborhydrid (NaBH4).

Hauptprodukte

Substitutionsprodukte: Abhängig vom verwendeten Nukleophil können verschiedene substituierte Pyridine gebildet werden.

Oxidationsprodukte: Oxidierte Derivate wie Pyridin-N-oxide.

Reduktionsprodukte: Reduzierte Formen der Verbindung, die möglicherweise die Trifluormethylgruppe verändern.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird 5-Chlor-4-(Trifluormethyl)pyridin-3-amin als Baustein für die Synthese komplexerer Moleküle verwendet. Seine einzigartigen Substituenten machen es wertvoll bei der Entwicklung neuer Materialien und Katalysatoren.

Biologie

In der biologischen Forschung wird diese Verbindung auf ihre möglichen Wechselwirkungen mit biologischen Makromolekülen untersucht. Es kann als Sonde dienen, um Enzymmechanismen und Protein-Ligand-Wechselwirkungen zu untersuchen.

Medizin

Die pharmazeutische Forschung untersucht diese Verbindung auf ihre potenziellen therapeutischen Eigenschaften. Es kann als Vorläufer für die Synthese von Medikamenten dienen, die auf bestimmte Krankheiten abzielen, darunter Krebs und Infektionskrankheiten.

Industrie

Im Industriesektor wird 5-Chlor-4-(Trifluormethyl)pyridin-3-amin aufgrund seiner Fähigkeit, biologische Prozesse in Schädlingen zu stören, bei der Herstellung von Agrochemikalien wie Herbiziden und Insektiziden eingesetzt.

5. Wirkmechanismus

Der Mechanismus, durch den 5-Chlor-4-(Trifluormethyl)pyridin-3-amin seine Wirkungen entfaltet, hängt von seiner Anwendung ab. In biologischen Systemen kann es mit Enzymen oder Rezeptoren interagieren und deren Aktivität verändern. Die Trifluormethylgruppe kann die Lipophilie der Verbindung erhöhen, wodurch ihre Fähigkeit verbessert wird, Zellmembranen zu passieren und intrazelluläre Ziele zu erreichen.

Wirkmechanismus

The mechanism by which 5-Chloro-4-(trifluoromethyl)pyridin-3-amine exerts its effects depends on its application. In biological systems, it may interact with enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 3-Chlor-5-(Trifluormethyl)pyridin-2-amin

- 4-Chlor-3-(Trifluormethyl)pyridin-2-amin

- 5-Brom-4-(Trifluormethyl)pyridin-3-amin

Einzigartigkeit

5-Chlor-4-(Trifluormethyl)pyridin-3-amin ist einzigartig aufgrund der spezifischen Positionierung seiner Substituenten, die seine Reaktivität und Wechselwirkung mit anderen Molekülen erheblich beeinflussen können. Die Kombination aus einem Chloratom und einer Trifluormethylgruppe sorgt für unterschiedliche elektronische und sterische Eigenschaften, was es zu einer wertvollen Verbindung in verschiedenen Forschungs- und Industrieanwendungen macht.

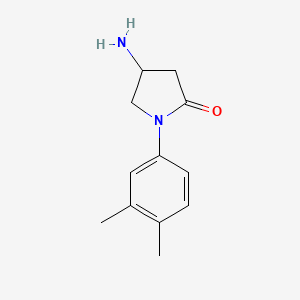

Eigenschaften

Molekularformel |

C6H4ClF3N2 |

|---|---|

Molekulargewicht |

196.56 g/mol |

IUPAC-Name |

5-chloro-4-(trifluoromethyl)pyridin-3-amine |

InChI |

InChI=1S/C6H4ClF3N2/c7-3-1-12-2-4(11)5(3)6(8,9)10/h1-2H,11H2 |

InChI-Schlüssel |

RSSOKUSECIBBBX-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C(=C(C=N1)Cl)C(F)(F)F)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1,1'-Biphenyl]-4-carboxylic acid, 4'-(dimethylamino)-, ethyl ester](/img/structure/B12121550.png)

![2-amino-N-benzyl-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12121573.png)

![2-chloro-N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide](/img/structure/B12121577.png)

![{[8-(Trifluoromethyl)quinolin-4-yl]thio}acetic acid](/img/structure/B12121588.png)

![3-methyl-1-{5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-3-yl}-1H-pyrazol-5-amine](/img/structure/B12121589.png)

![Acetamide, 2-amino-N-[2-(4-fluorophenyl)ethyl]-](/img/structure/B12121591.png)